molecular formula C9H8N4O2 B12940982 2-hydroxy-4-(1H-1,2,4-triazol-5-yl)benzamide CAS No. 63245-37-4

2-hydroxy-4-(1H-1,2,4-triazol-5-yl)benzamide

Cat. No.: B12940982
CAS No.: 63245-37-4
M. Wt: 204.19 g/mol
InChI Key: SCLZIXYPBCWBCQ-UHFFFAOYSA-N
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Description

2-hydroxy-4-(1H-1,2,4-triazol-5-yl)benzamide is a chemical compound that features a benzamide core substituted with a hydroxy group and a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydroxy-4-(1H-1,2,4-triazol-5-yl)benzamide typically involves the reaction of 2-hydroxybenzoic acid with 1H-1,2,4-triazole-5-amine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .

Industrial Production Methods

This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance yield and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-hydroxy-4-(1H-1,2,4-triazol-5-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-hydroxy-4-(1H-1,2,4-triazol-5-yl)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-hydroxy-4-(1H-1,2,4-triazol-5-yl)benzamide involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The triazole ring can interact with metal ions or other functional groups, enhancing its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    4-(1H-1,2,4-triazol-1-yl)benzoic acid: Similar structure but lacks the hydroxy group.

    2-hydroxy-4-(1H-1,2,4-triazol-1-yl)benzamide: Similar structure but with a different position of the triazole ring.

    2-hydroxy-4-(1H-1,2,3-triazol-5-yl)benzamide: Similar structure but with a different triazole isomer.

Uniqueness

2-hydroxy-4-(1H-1,2,4-triazol-5-yl)benzamide is unique due to the specific positioning of the hydroxy group and the triazole ring, which can influence its reactivity and binding properties. This unique structure can lead to distinct biological activities and chemical behaviors compared to its analogs .

Properties

CAS No.

63245-37-4

Molecular Formula

C9H8N4O2

Molecular Weight

204.19 g/mol

IUPAC Name

2-hydroxy-4-(1H-1,2,4-triazol-5-yl)benzamide

InChI

InChI=1S/C9H8N4O2/c10-8(15)6-2-1-5(3-7(6)14)9-11-4-12-13-9/h1-4,14H,(H2,10,15)(H,11,12,13)

InChI Key

SCLZIXYPBCWBCQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C2=NC=NN2)O)C(=O)N

Origin of Product

United States

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